molecular formula C8H15ClO2S B13155000 (2-Methylcyclohexyl)methanesulfonyl chloride

(2-Methylcyclohexyl)methanesulfonyl chloride

Cat. No.: B13155000
M. Wt: 210.72 g/mol
InChI Key: WUFVNNCYVWPDNS-UHFFFAOYSA-N
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Description

(2-Methylcyclohexyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H15ClO2S. This compound is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2-methylcyclohexyl group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methylcyclohexyl)methanesulfonyl chloride can be synthesized through the reaction of methanesulfonyl chloride with 2-methylcyclohexanol. The reaction typically involves the use of a non-nucleophilic base such as pyridine to facilitate the substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

    Reduction Reactions: It can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Bases: Pyridine, triethylamine

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Alkenes: Formed by elimination reactions

Scientific Research Applications

(2-Methylcyclohexyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonates.

    Biology: Employed in the modification of biomolecules to study their functions and interactions.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylcyclohexyl)methanesulfonyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: The parent compound, used in similar reactions but lacks the 2-methylcyclohexyl group.

    Tosyl chloride: Another sulfonyl chloride compound, used in similar applications but has a different aromatic group.

Uniqueness

(2-Methylcyclohexyl)methanesulfonyl chloride is unique due to the presence of the 2-methylcyclohexyl group, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

Molecular Formula

C8H15ClO2S

Molecular Weight

210.72 g/mol

IUPAC Name

(2-methylcyclohexyl)methanesulfonyl chloride

InChI

InChI=1S/C8H15ClO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h7-8H,2-6H2,1H3

InChI Key

WUFVNNCYVWPDNS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1CS(=O)(=O)Cl

Origin of Product

United States

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